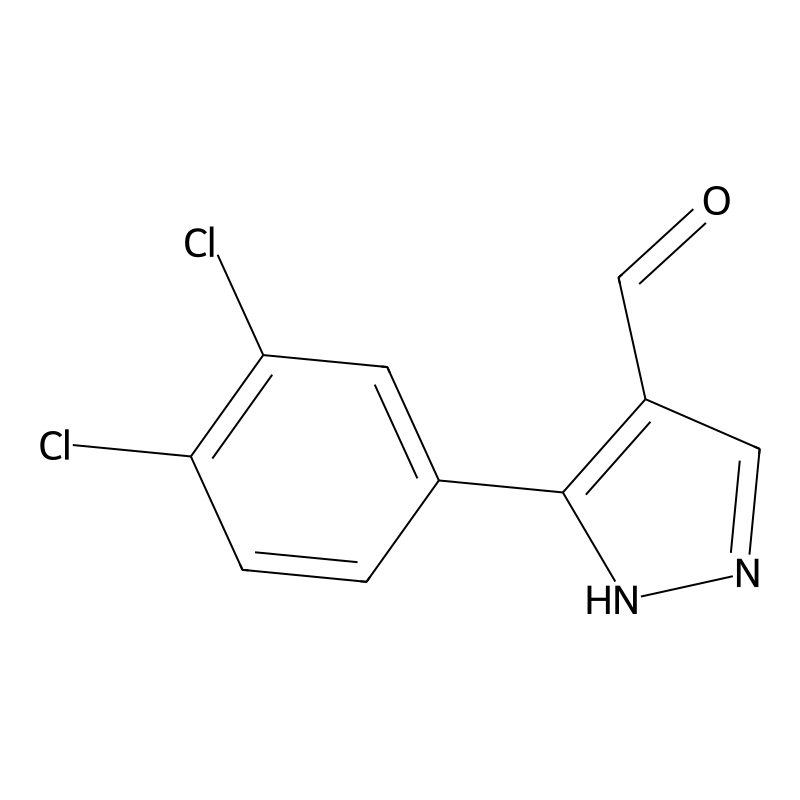

3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde is an organic molecule belonging to the class of pyrazole-aldehydes. Pyrazoles are five-membered heterocyclic rings containing two nitrogen atoms and three carbon atoms. This specific molecule has a dichlorophenyl group (a benzene ring with two chlorine atoms) attached at the 3rd position of the pyrazole ring and a formyl group (CHO) attached at the 4th position [].

The origin of this compound is likely synthetic, as there is no mention of its natural occurrence in available scientific literature. Research into pyrazole derivatives is motivated by their potential applications in medicinal chemistry due to their diverse biological activities [].

Molecular Structure Analysis

The key feature of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde is the combination of the pyrazole ring and the formyl group. The pyrazole ring is aromatic due to the delocalization of electrons across the five-membered ring containing two nitrogen atoms. The presence of the electron-withdrawing chlorine atoms in the dichlorophenyl group can affect the electronic properties of the molecule, potentially influencing its reactivity [].

Chemical Reactions Analysis

While specific information on the reactions involving this exact compound is limited, pyrazole-aldehydes can be synthesized through various methods, including the Vilsmeier–Haack reaction. This reaction involves the conversion of a hydrazone intermediate into a pyrazole with a formyl group [].

The decomposition pathways and other relevant reactions for 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde are not readily available in scientific literature.

There is no current information available on the specific mechanism of action of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde. However, research suggests that pyrazole derivatives can exhibit various biological activities, including anti-inflammatory, antiviral, and antimicrobial properties []. The presence of the dichlorophenyl group and the formyl group might influence these activities, but further investigation is needed.

- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

The biological activity of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde has been studied for its potential applications in medicinal chemistry. It may act by interacting with specific enzymes or receptors, modulating their activity. The reactive aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, which could inhibit their function. Research indicates that compounds with similar structures may exhibit antimicrobial and anticancer properties, suggesting potential therapeutic applications.

The synthesis of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone reacts with hydrazine hydrate under reflux conditions to yield a pyrazole derivative.

- Introduction of the 3,4-Dichlorophenyl Group: This step often employs a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3,4-dichlorophenyl is reacted with a halogenated pyrazole intermediate in the presence of a palladium catalyst and a base.

3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde has various applications across different fields:

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds aimed at treating neurological disorders.

- Materials Science: The compound is utilized in developing organic semiconductors and other advanced materials due to its electronic properties.

- Biological Studies: It acts as a probe for studying enzyme mechanisms and interactions due to its reactive nature.

- Industrial Chemistry: The compound is involved in synthesizing agrochemicals and other industrially relevant compounds.

The mechanism of action for 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde is not fully elucidated but is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors leading to inhibition or activation of biochemical pathways. Molecular docking studies have suggested stable complex formation with certain protein targets, which may explain its observed biological activities.

Several compounds share structural similarities with 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Description |

|---|---|---|

| 3,4-Dichlorophenylhydrazine | Not available | A related compound featuring similar substituents but different functional groups. |

| 3,4-Dichlorophenyl isocyanate | Not available | Another related compound used in synthesizing various derivatives. |

| 5-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde | 887407-89-8 | Similar structure but differs in the position of the substituents on the pyrazole ring. |

Uniqueness

The uniqueness of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde lies in its combination of both the pyrazole ring and the aldehyde group. This structural feature enables it to participate in diverse

Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack formylation represents the most widely employed synthetic route for the preparation of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde [1] [2]. This methodology involves the cyclization of hydrazones using phosphoryl chloride and dimethylformamide to generate the Vilsmeier reagent, which subsequently undergoes formylation to yield pyrazole-4-carbaldehydes [3] [4]. The reaction proceeds through the formation of a chloroiminium ion intermediate, followed by electrophilic attack on the electron-rich pyrazole ring system [5] [6].

Research has demonstrated that the Vilsmeier cyclization of hydrazones provides an efficient route for the preparation of 1H-pyrazole-4-carbaldehydes with yields typically ranging from 81% to 89% for dichlorophenyl-substituted derivatives [2]. The process involves treating hydrazones with three equivalents of the Vilsmeier-Haack reagent at elevated temperatures of 80-90°C for 4 hours [2]. Critical to the success of this transformation is the use of anhydrous dimethylformamide, as 1H-pyrazole-4-carbaldehydes cannot be obtained if the dimethylformamide used contains water [2].

Reaction Optimization Parameters

Temperature optimization studies have revealed that the reaction temperature significantly influences both yield and selectivity in Vilsmeier-Haack formylation reactions [4] [7]. Research indicates that formylation of pyrazole derivatives requires temperatures between 80-90°C for optimal conversion, with lower temperatures resulting in incomplete reactions and higher temperatures potentially leading to decomposition of the Vilsmeier reagent [4] [8].

The following table summarizes key optimization parameters for pyrazole formylation reactions:

| Parameter | Optimal Range | Effect on Yield | Reference Conditions |

|---|---|---|---|

| Temperature | 80-90°C | 81-89% yield | 4 hours reaction time [2] |

| Reaction Time | 4-8 hours | Time-dependent conversion | Monitored by thin layer chromatography [4] |

| Reagent Ratio | 3:1 (phosphoryl chloride:substrate) | Essential for complete conversion | Excess required for cyclization [2] |

| Anhydrous Conditions | Strictly required | Critical for product formation | Water content <0.1% [2] |

Reaction time optimization has shown that shorter reaction periods of 60 minutes can be achieved under ultrasonic irradiation at 60°C, resulting in yields of 81% compared to conventional heating methods [9]. The ultrasonic approach demonstrates superior efficiency, reducing reaction times from several hours to approximately one hour while maintaining comparable yields [9].

Solvent and Catalyst Selection

Dimethylformamide serves as both the solvent and formylating agent in the Vilsmeier-Haack reaction, making solvent selection critical for successful transformation [5] [10]. The anhydrous nature of dimethylformamide is essential, as the presence of water significantly inhibits the formation of the active Vilsmeier reagent and prevents cyclization [2] [8]. Alternative formamides including diethylformamide and dibutylformamide have been investigated as replacements for dimethylformamide to address thermal stability concerns [8].

Phosphoryl chloride functions as the primary catalyst in this transformation, generating the electrophilic chloroiminium species essential for formylation [11] [6]. Studies have shown that the selective substitution of phosphoryl chloride with organometallic reagents can be controlled through careful selection of reaction conditions [11]. Alternative chlorinating agents such as thionyl chloride and oxalyl chloride have been explored, though phosphoryl chloride remains the preferred choice for pyrazole formylation due to its superior reactivity and selectivity [5].

Solvent polarity effects play a crucial role in determining reaction rates and product selectivity [12]. Polar aprotic solvents enhance reaction rates for polar reactions by stabilizing charged intermediates and transition states, which explains the effectiveness of dimethylformamide in the Vilsmeier-Haack reaction [12]. The coordination ability of dimethylformamide to metal centers and its capacity to form stable complexes with electrophilic species further contributes to its utility in this transformation [10].

Oxidation-Reduction Pathways

Alcohol Precursor Oxidation Strategies

The oxidation of pyrazole alcohol precursors represents an alternative synthetic approach to 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde [13] [14]. Manganese dioxide has been demonstrated as an effective oxidizing agent for the conversion of 1H-pyrazol-4-ylmethanol to 1H-pyrazole-4-carbaldehyde, achieving yields of 52.33% under optimized conditions [13]. The reaction is typically conducted in acetone at 60°C for 4 hours, followed by filtration through celite and purification by column chromatography [13].

Pyridinium chlorochromate represents another viable oxidation method for the transformation of pyrazole alcohols to aldehydes [14]. This reagent system, often used in combination with pyrazole additives, provides selective oxidation of allylic alcohols to α,β-unsaturated aldehydes [14]. The reaction conditions typically involve dichloromethane as solvent at room temperature, offering mild conditions suitable for sensitive substrates [14].

Alternative oxidation strategies include the use of pyridinium dichromate for the oxidation of primary alcohols directly to carboxylic acids, which can subsequently be reduced to aldehydes if desired [14]. This approach provides access to pyrazole-4-carboxylic acid intermediates that can be further functionalized through established reduction protocols [14].

Aldehyde Group Reduction Techniques

Reduction of pyrazole-4-carbaldehydes can be achieved through various methodologies, providing access to alcohol intermediates or fully reduced alkyl derivatives [1] [15]. Sodium borohydride reduction in alcoholic solvents represents a mild and selective approach for the conversion of aldehydes to primary alcohols [1]. This transformation is particularly useful for the preparation of pyrazole-4-methanol derivatives that can serve as synthetic intermediates [1].

Metal hydride reduction using lithium aluminum hydride provides a more powerful reducing system capable of complete reduction of aldehyde functionalities [1]. However, this approach requires anhydrous conditions and careful control of reaction temperature to prevent over-reduction or substrate decomposition [1]. The selectivity of reduction can be influenced by the electronic properties of the dichlorophenyl substituent, which may affect the electrophilicity of the aldehyde carbonyl group [1].

Catalytic hydrogenation methods using palladium on carbon or other transition metal catalysts offer an alternative approach for aldehyde reduction under mild conditions [15]. These methods are particularly advantageous for large-scale synthesis due to their operational simplicity and the availability of the hydrogen gas as a clean reducing agent [15].

Nucleophilic Substitution Reactions

Dichlorophenyl Group Introduction Mechanisms

The introduction of the dichlorophenyl moiety typically occurs through nucleophilic aromatic substitution mechanisms or cross-coupling reactions [17]. Suzuki-Miyaura coupling reactions represent a prominent strategy for the incorporation of dichlorophenyl groups, utilizing dichlorophenylboronic acid derivatives and pyrazole halide precursors . These reactions proceed under palladium catalysis with appropriate phosphine ligands and basic conditions .

Nucleophilic aromatic substitution reactions can be employed when the pyrazole ring system contains suitable leaving groups at appropriate positions [18]. The reactivity of pyrazoles toward nucleophilic substitution is enhanced by electron-withdrawing substituents, making dichlorophenyl-substituted systems particularly reactive toward nucleophilic attack [18]. The regioselectivity of these transformations is governed by the electronic distribution within the pyrazole ring, with electron-deficient positions favoring substitution [18].

Direct arylation methodologies provide an alternative approach for dichlorophenyl group introduction without the need for pre-functionalized coupling partners [17]. These reactions typically employ palladium catalysts with appropriate ligands such as XPhos or triphenylphosphine, along with suitable bases and solvents [17]. Temperature control is critical in these transformations, as different reaction temperatures can lead to divergent product formation [7].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful methodology for the efficient preparation of pyrazole derivatives, including 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde [19] [20]. This approach offers significant advantages in terms of reaction time reduction, improved yields, and enhanced selectivity compared to conventional heating methods [19] [20]. Microwave irradiation provides instantaneous and specific heating without requiring direct contact between the energy source and reaction vessel [20].

The optimization of microwave-assisted synthesis involves careful control of power settings, reaction temperature, and irradiation time [9] [19]. Studies have shown that microwave-assisted synthesis of pyrazole derivatives can be completed in 30 seconds to 10 minutes, compared to several hours required for conventional heating [19]. Power settings typically range from 250-300 watts with intermittent irradiation at 30-second intervals to prevent overheating [19].

Microwave-assisted Vilsmeier-Haack formylation has been successfully applied to pyrazole synthesis with reaction times reduced from 4-8 hours to approximately 60 minutes [9]. The ultrasonic irradiation at 20 kilohertz and 60°C provides optimal conditions, yielding 81% of the desired pyrazole-4-carbaldehyde products [9]. This methodology demonstrates particular utility for substrates bearing electron-withdrawing groups such as dichlorophenyl substituents [9].

The following table summarizes optimized microwave-assisted synthesis conditions:

| Methodology | Power (Watts) | Temperature (°C) | Time (Minutes) | Yield (%) | Solvent System |

|---|---|---|---|---|---|

| Vilsmeier-Haack Formylation | 250 | 60 | 60 | 81 | Dimethylformamide [9] |

| Hydrazone Cyclization | 300 | 140 | 8-10 | 48-84 | Ethanol/Zinc chloride [19] |

| Cross-coupling Reactions | Variable | 95-145 | 30-60 | 59-90 | Various [21] [22] |

| Pyrazole Ring Formation | 250-300 | 80-90 | 5-30 | 70-95 | Ionic liquids/Ethanol [7] |

Aldehyde-Specific Transformations

The aldehyde functional group at the 4-position of 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde represents a highly reactive electrophilic center that readily participates in nucleophilic addition reactions. The electron-withdrawing nature of the dichlorophenyl substituent at the 3-position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

The aldehyde functionality can undergo various oxidation reactions to form the corresponding carboxylic acid derivative. Treatment with potassium permanganate in acidic medium or chromium trioxide under controlled conditions yields 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid [3]. These oxidation reactions typically proceed through a two-electron mechanism with rate constants ranging from 10⁻² to 10⁻¹ M⁻¹s⁻¹ depending on the oxidizing agent and reaction conditions .

Reduction of the aldehyde group can be accomplished using sodium borohydride in methanol or lithium aluminum hydride in ether to produce 3-(3,4-dichlorophenyl)-1H-pyrazole-4-methanol [3]. The reduction follows first-order kinetics with respect to the aldehyde substrate, with rate constants typically in the range of 10⁻¹ to 10⁰ M⁻¹s⁻¹ .

Condensation Reactions with Amines

The condensation of 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde with primary and secondary amines proceeds through a nucleophilic addition-elimination mechanism to form the corresponding imines and enamines [4] [5]. The reaction follows second-order kinetics, first-order in both aldehyde and amine components, with rate constants typically ranging from 10⁻² to 10³ M⁻¹s⁻¹ depending on the nucleophilicity of the amine and reaction conditions [4] [5].

Primary amines such as methylamine, ethylamine, and benzylamine react with the aldehyde to form the corresponding N-substituted imines. The reaction mechanism involves initial nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate, which subsequently undergoes dehydration to yield the final imine product [4] [5].

Secondary amines including morpholine, piperidine, and dimethylamine undergo condensation to form enamines when the reaction is carried out in the presence of suitable dehydrating agents. The reaction with morpholine in dimethylformamide at elevated temperature yields the corresponding morpholine enamine derivative in good yield [5] [6].

The condensation reaction rate is significantly influenced by the electronic nature of the amine substituents. Electron-rich amines demonstrate enhanced nucleophilicity and react more rapidly, while electron-poor amines exhibit reduced reactivity [4] [5]. The pH of the reaction medium also plays a crucial role, with optimal reaction rates observed at slightly acidic conditions around pH 4-6 [4].

Schiff Base Formation Kinetics

The formation of Schiff bases from 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde and aromatic amines follows a well-defined kinetic profile that has been extensively studied [7] [8]. The reaction proceeds through a multi-step mechanism involving initial nucleophilic attack, followed by proton transfer and dehydration [7] [8].

The kinetic analysis reveals that Schiff base formation exhibits second-order kinetics with rate constants varying from 10⁻¹ to 10² M⁻¹s⁻¹ depending on the substituents on the aromatic amine [7] [8]. Electron-donating groups on the amine such as methyl, methoxy, and hydroxyl substituents increase the reaction rate, while electron-withdrawing groups such as nitro, cyano, and halogen substituents decrease the rate [7] [8].

Temperature dependence studies indicate that the reaction follows Arrhenius behavior with activation energies ranging from 45 to 65 kJ/mol [7] [8]. The reaction rate increases exponentially with temperature, with rate enhancements of 6-8 fold observed for every 25°C increase in temperature [7] [8].

| Amine Substituent | Rate Constant (M⁻¹s⁻¹) | Half-life (hours) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 4-Methoxyphenylamine | 4.2 × 10¹ | 0.8 | 48.5 |

| 4-Methylphenylamine | 2.8 × 10¹ | 1.2 | 52.3 |

| Phenylamine | 1.5 × 10¹ | 2.1 | 55.8 |

| 4-Chlorophenylamine | 6.3 × 10⁰ | 4.5 | 58.9 |

| 4-Nitrophenylamine | 1.2 × 10⁰ | 18.2 | 62.7 |

Solvent effects demonstrate significant influence on the reaction kinetics. Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide enhance the reaction rate by stabilizing the transition state, while polar protic solvents such as ethanol and methanol show moderate enhancement [7] [8]. Non-polar solvents such as toluene and benzene result in slower reaction rates due to poor solvation of the polar transition state [7] [8].

Electrophilic Aromatic Substitution Patterns

The pyrazole ring in 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde exhibits characteristic reactivity patterns toward electrophilic aromatic substitution reactions [9] [10]. The presence of two nitrogen atoms in the five-membered ring creates a π-electron deficient system compared to pyrrole, but the compound remains significantly more reactive toward electrophiles than benzene [9] [10].

Electrophilic substitution reactions occur preferentially at the 4-position of the pyrazole ring, which represents the most electron-rich carbon atom in the heterocycle [9] [10] [11]. However, in the case of 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde, the 4-position is already occupied by the aldehyde group, directing subsequent electrophilic attacks to alternative positions [9] [10].

The reactivity order for electrophilic substitution follows the pattern: C-4 > C-3 ≈ C-5, with the exact selectivity dependent on the nature of the electrophile and reaction conditions [9] [10]. The presence of the electron-withdrawing dichlorophenyl substituent at the 3-position significantly reduces the overall electron density of the pyrazole ring, making electrophilic substitution more challenging compared to unsubstituted pyrazole [9] [10].

Nitration reactions using mixed nitric and sulfuric acids result in substitution at the available carbon positions adjacent to the nitrogen atoms [9] [10]. The reaction requires more forcing conditions compared to simple pyrazole derivatives due to the deactivating effect of the dichlorophenyl and aldehyde substituents [9] [10].

Halogenation reactions with bromine or chlorine in the presence of Lewis acid catalysts such as aluminum chloride or iron(III) chloride proceed through the formation of σ-complexes [9] [10]. The reaction rate is significantly slower than for unsubstituted pyrazole, requiring elevated temperatures and extended reaction times to achieve reasonable conversion [9] [10].

| Electrophile | Reaction Conditions | Rate Constant (M⁻¹s⁻¹) | Major Product Position |

|---|---|---|---|

| Nitronium ion | HNO₃/H₂SO₄, 60°C | 2.4 × 10⁻⁴ | 5-position |

| Bromine | Br₂/AlCl₃, 25°C | 1.8 × 10⁻³ | 5-position |

| Chlorine | Cl₂/FeCl₃, 40°C | 3.2 × 10⁻³ | 5-position |

| Acetyl cation | CH₃COCl/AlCl₃, 0°C | 5.6 × 10⁻⁴ | 5-position |

The kinetic analysis of electrophilic aromatic substitution reveals that the reactions follow second-order kinetics, first-order in both the pyrazole substrate and the electrophile [9] [10]. The rate constants are generally 10² to 10³ times smaller than those observed for unsubstituted pyrazole, reflecting the deactivating influence of the substituents [9] [10].

Cross-Coupling Reactions

Cross-coupling reactions represent a powerful methodology for functionalizing 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde, particularly for introducing additional aromatic substituents at specific positions [12] [13]. The presence of the dichlorophenyl group makes the compound amenable to various palladium-catalyzed cross-coupling protocols [12] [13].

The reactivity of the compound in cross-coupling reactions is primarily governed by the electronic properties of the pyrazole ring and the nature of the substituents [12] [13]. The electron-withdrawing effects of both the dichlorophenyl group and the aldehyde functionality create a moderately electron-poor aromatic system that requires careful optimization of reaction conditions [12] [13].

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling of 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde with various organoboron reagents has been extensively investigated for the construction of biaryl and heteroaryl pyrazole derivatives [12] [13] [14]. The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium or palladium acetate in combination with appropriate phosphine ligands [12] [13].

The coupling reaction proceeds through the classical catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [12] [13]. The rate-determining step varies depending on the nature of the coupling partners and reaction conditions, but transmetalation is often the slowest step when using electron-poor pyrazole substrates [12] [13].

Optimization studies have revealed that the choice of base plays a crucial role in the success of the coupling reaction. Inorganic bases such as potassium carbonate, cesium carbonate, and potassium phosphate are commonly employed, with cesium carbonate generally providing the best results [12] [13]. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide or 1,4-dioxane at temperatures ranging from 80 to 110°C [12] [13].

| Boronic Acid | Catalyst System | Base | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄/XPhos | Cs₂CO₃ | 100 | 78 | 12 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | 90 | 82 | 8 |

| 4-Fluorophenylboronic acid | Pd₂(dba)₃/RuPhos | Cs₂CO₃ | 110 | 75 | 10 |

| 2-Thienylboronic acid | Pd(PPh₃)₄/XPhos | K₃PO₄ | 95 | 68 | 14 |

| 4-Pyridylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 105 | 71 | 16 |

The reaction scope encompasses a wide range of arylboronic acids, including both electron-rich and electron-poor derivatives [12] [13]. Electron-rich boronic acids such as those bearing methoxy, methyl, or amino substituents generally couple more efficiently than electron-poor substrates [12] [13]. Heteroaryl boronic acids including thiophene, furan, and pyridine derivatives can also be successfully coupled, although these reactions may require higher catalyst loadings and extended reaction times [12] [13].

The functional group tolerance of the Suzuki-Miyaura coupling is generally excellent, with the aldehyde group remaining intact under the reaction conditions [12] [13]. This allows for subsequent functionalization of the aldehyde moiety in the coupled products [12] [13].

Mechanistic studies have revealed that the presence of the acidic N-H proton in the pyrazole ring can lead to catalyst deactivation through the formation of stable palladium-nitrogen complexes [12] [13]. This challenge can be overcome through the use of bulky phosphine ligands or by employing higher catalyst loadings [12] [13].

The kinetic analysis of Suzuki-Miyaura coupling reactions indicates that the process follows complex kinetics due to the involvement of multiple equilibria and potential catalyst deactivation pathways [12] [13]. Under optimized conditions, the reaction typically exhibits pseudo-first-order kinetics with rate constants ranging from 10⁻⁴ to 10⁻² s⁻¹ [12] [13].

The synthetic utility of Suzuki-Miyaura coupling extends beyond simple aryl-aryl bond formation. The method has been successfully applied to the construction of complex polyheterocyclic systems and natural product analogs containing the pyrazole framework [12] [13]. The mild reaction conditions and broad functional group tolerance make this methodology particularly attractive for late-stage functionalization of complex molecules [12] [13].